20-Hydroxy-leukotriene E4 is produced during the metabolism of leukotriene E4, which itself is derived from arachidonic acid via the lipoxygenase pathway. The synthesis involves several enzymatic steps, primarily catalyzed by 5-lipoxygenase and subsequent enzymes that modify the leukotriene structure. This compound belongs to the class of eicosanoids, specifically categorized as a cysteinyl leukotriene due to its structural features that include a cysteine residue linked to the eicosanoid backbone .
The synthesis of 20-Hydroxy-leukotriene E4 involves multiple steps starting from arachidonic acid. The initial step is the conversion of arachidonic acid into leukotriene A4 by 5-lipoxygenase. Subsequently, leukotriene A4 can be converted into leukotriene B4, which can then undergo hydroxylation at the 20-position to form 20-Hydroxy-leukotriene E4.
The synthesis can be influenced by various factors such as enzyme availability and substrate concentration, making it a finely regulated process within inflammatory cells .
20-Hydroxy-leukotriene E4 has a complex molecular structure characterized by its unique functional groups and stereochemistry.
The three-dimensional conformation of 20-Hydroxy-leukotriene E4 is crucial for its interaction with biological receptors, influencing its potency and efficacy as a signaling molecule .
20-Hydroxy-leukotriene E4 participates in several chemical reactions that are pivotal for its biological functions and metabolic pathways.
These reactions are facilitated by various enzymes such as cytochrome P450 enzymes and transferases, highlighting the compound's dynamic role in cellular metabolism .
The mechanism of action of 20-Hydroxy-leukotriene E4 primarily involves its interaction with specific receptors on target cells, leading to various physiological responses.
These actions contribute to its role in conditions such as asthma, allergic reactions, and other inflammatory diseases .
Understanding the physical and chemical properties of 20-Hydroxy-leukotriene E4 is essential for its application in research and medicine.
These properties influence its formulation in pharmaceutical applications and research settings .
20-Hydroxy-leukotriene E4 has significant implications in both research and clinical settings.
The ongoing research into this compound highlights its importance in understanding complex biological systems and developing targeted therapies .
20-Hydroxy-leukotriene E4 (20-hydroxy-LTE₄) is a metabolite derived from the omega-oxidation of leukotriene E4 (LTE₄), featuring a 20-hydroxyl group appended to the hydrophobic alkyl chain. Its molecular formula is C₂₃H₃₆NO₆S, with a molecular weight of 454.6 g/mol, distinguishing it from the parent LTE₄ (C₂₃H₃₇NO₅S, 439.6 g/mol) [5] [9]. The core structure retains the conjugated triene motif (7E,9E,11Z,14Z) and the cysteinyl-glycine moiety characteristic of cysteinyl leukotrienes. The stereochemistry at carbon 5 (5S) and carbon 6 (6R) is preserved from LTE₄, while the C20 hydroxyl group introduces a new chiral center, typically in the R configuration due to enzymatic specificity [2] [8]. The hydroxyl group significantly enhances polarity, altering solubility and receptor interactions compared to LTE₄.
Table 1: Atomic-Level Features of 20-Hydroxy-leukotriene E4
Feature | Description |
---|---|
Molecular Formula | C₂₃H₃₆NO₆S |
Molecular Weight | 454.6 g/mol |
Stereocenters | 5S, 6R, 20R |
Double Bonds | 7E, 9E, 11Z, 14Z |
Key Functional Groups | Carboxylate (C1), Cysteinyl amide (C6), Hydroxyl (C5, C20), Triene (C7-C14) |
20-Hydroxy-LTE₄ is distinguished from LTE₄ by its terminal hydroxylation, which reduces lipophilicity and alters bioactivity. Unlike LTE₄, which binds weakly to classical cysteinyl leukotriene receptors (CysLT₁R and CysLT₂R), 20-hydroxy-LTE₄ exhibits negligible affinity due to steric hindrance from the C20 modification [4] [7]. Among cysteinyl leukotrienes, it shares metabolic pathways with leukotriene C4 (LTC₄) and leukotriene D4 (LTD₄), but its formation is uniquely mediated by leukotriene-E4 20-monooxygenase (EC 1.14.13.34), a cytochrome P450 enzyme (CYP4F3) [2] [6] [8]. Functionally, while LTE₄ is a potent agonist for putative receptors like P2Y12 in inflammation, 20-hydroxy-LTE₄ is primarily an inactivation intermediate, though it retains limited pro-inflammatory activity in specific tissues like the skin [4] [7].
Table 2: Structural and Functional Comparison of Cysteinyl Leukotrienes
Compound | Molecular Weight | Key Structural Features | Receptor Affinity | Primary Role |
---|---|---|---|---|
LTC₄ | 625.7 g/mol | Glutathione adduct | CysLT₁R, CysLT₂R | Bronchoconstriction |
LTD₄ | 495.7 g/mol | Cysteinyl-glycine adduct | CysLT₁R (high affinity) | Vascular permeability |
LTE₄ | 439.6 g/mol | Cysteine adduct | P2Y12, CysLTER | Inflammation biomarker |
20-Hydroxy-LTE₄ | 454.6 g/mol | Cysteine adduct + C20-OH | Negligible | Metabolic inactivation product |
20-Hydroxy-LTE₄ is more hydrophilic than LTE₄ due to the C20 hydroxyl group, enhancing its solubility in aqueous environments like plasma or urine. However, it remains susceptible to enzymatic degradation, primarily via peroxisomal β-oxidation. This process shortens the alkyl chain sequentially, producing dicarboxylic acid metabolites like 20-carboxy-LTE₄ and further truncated species (e.g., 18-carboxy-dinor-LTE₄, 16-carboxy-tetranor-LTE₃) [3] [8]. In peroxisomal disorders (e.g., Zellweger syndrome), β-oxidation is impaired, leading to 100-fold increases in urinary 20-hydroxy-LTE₄ and accumulation of omega-carboxy intermediates [3]. Non-enzymatic degradation occurs slowly via hydrolysis or oxidation of the triene system, but enzymatic pathways dominate in vivo.
Table 3: Degradation Pathway of 20-Hydroxy-LTE₄
Step | Enzyme/Process | Product | Biological Consequence |
---|---|---|---|
1 | CYP4F3 (20-monooxygenase) | 20-Hydroxy-LTE₄ | Initial inactivation of LTE₄ |
2 | Dehydrogenase | 20-Carboxy-LTE₄ | Prepares for β-oxidation |
3 | Peroxisomal β-oxidation | 18-Carboxy-dinor-LTE₄ | Chain shortening; loss of C₂ units |
4 | Additional β-oxidation cycles | 16-Carboxy-tetranor-LTE₃ | Excreted in urine |
In individuals with intact peroxisomes, urinary 20-hydroxy-LTE₄ is undetectable, while its truncated metabolites (e.g., 14-carboxy-hexanor-LTE₄) dominate. This contrasts sharply with peroxisome-deficient patients, where 20-hydroxy-LTE₄ and 20-carboxy-LTE₄ become major urinary leukotrienes, confirming peroxisomes as the exclusive site for leukotriene β-oxidation [3] [8]. The stability of 20-hydroxy-LTE₄ in biological matrices is thus context-dependent, governed by peroxisomal integrity and enzymatic capacity.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1